molecular formula C13H18ClN3O3S B2679465 1-(4-Chlorophenyl)-4-{[(dimethylsulfamoyl)amino]methyl}pyrrolidin-2-one CAS No. 955256-37-8

1-(4-Chlorophenyl)-4-{[(dimethylsulfamoyl)amino]methyl}pyrrolidin-2-one

Cat. No.: B2679465
CAS No.: 955256-37-8
M. Wt: 331.82
InChI Key: MRZXKFOEOGFXTC-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-{[(dimethylsulfamoyl)amino]methyl}pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a chlorophenyl group, a dimethylsulfamoyl group, and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-4-{[(dimethylsulfamoyl)amino]methyl}pyrrolidin-2-one typically involves the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves the use of chlorinated aromatic compounds and suitable coupling reactions.

    Attachment of the Dimethylsulfamoyl Group: This can be done through sulfonation reactions using dimethylsulfamoyl chloride or similar reagents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-4-{[(dimethylsulfamoyl)amino]methyl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonamide group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4-{[(dimethylsulfamoyl)amino]methyl}pyrrolidin-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)pyrrolidin-2-one: Lacks the dimethylsulfamoyl group.

    4-{[(Dimethylsulfamoyl)amino]methyl}pyrrolidin-2-one: Lacks the chlorophenyl group.

    1-(4-Bromophenyl)-4-{[(dimethylsulfamoyl)amino]methyl}pyrrolidin-2-one: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

1-(4-Chlorophenyl)-4-{[(dimethylsulfamoyl)amino]methyl}pyrrolidin-2-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

1-(4-chlorophenyl)-4-[(dimethylsulfamoylamino)methyl]-2-oxopyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O3S/c1-16(2)21(19,20)15-8-10-7-13(18)17(9-10)12-5-3-11(14)4-6-12/h3-6,10,15H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZXKFOEOGFXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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